molecular formula C15H17N3O3 B3011099 N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide CAS No. 1797658-88-8

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide

Cat. No. B3011099
CAS RN: 1797658-88-8
M. Wt: 287.319
InChI Key: HPEGJUHUFMVJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPY is a pyrimidine-based compound that has a phenylpropanamide group attached to it. This compound has a unique structure that makes it a valuable tool in scientific research.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. In one study, a 2D coordination polymer (CP) was synthesized using a central Co ion and the 3-(pyrimidin-5-yl)benzoato (L) ligand under solvothermal conditions . The ligand L contains benzoate and pyrimidine functional groups, which are efficient for this purpose .

Antiviral Research

The compound has potential applications in antiviral research. Nucleoside analogues, which can inhibit viral DNA or RNA replication, have been used as potent antiviral therapeutics . A study probed the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity . These fleximers have demonstrated the ability to overcome point mutations within the binding site of biologically significant enzymes .

Medicinal Chemistry

In medicinal chemistry, altering different components of the nucleoside, such as the nucleobase, sugar moiety, and phosphate group, can develop novel analogues for use in various therapeutics . The compound “N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide” could potentially be used in the development of these novel analogues .

Synthesis Methods

The compound can be synthesized via specific reactions. For instance, one method involves the reaction of 4-methoxy-5-(tributylstannyl)pyrimidin-2-amine (for series 1) or 2,4-dimethoxy-5-(tributylstannyl)pyrimidine (for series 2), Pd(PPh3)4, CuI, CsF, in anhydrous dimethylformamide (DMF) at 65 °C for 3 hours .

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGJUHUFMVJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.